molecular formula C21H20O7 B592813 1''-Methoxyerythrinin C CAS No. 221002-11-5

1''-Methoxyerythrinin C

Cat. No.: B592813
CAS No.: 221002-11-5
M. Wt: 384.384
InChI Key: RAFBVESTDOVORR-UHFFFAOYSA-N
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Description

1''-Methoxyerythrinin C is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a furochromen backbone. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1''-Methoxyerythrinin C typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:

    Formation of the furochromen backbone: This can be achieved through a cyclization reaction involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like hydrogen peroxide and methyl iodide, respectively.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring careful control of reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1''-Methoxyerythrinin C can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of certain atoms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

1''-Methoxyerythrinin C has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1''-Methoxyerythrinin C involves its interaction with various molecular targets and pathways. For example:

    Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial action: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrobenzofuran-5-one: Similar structure but with a benzofuran backbone instead of a furochromen backbone.

    4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrochromen-5-one: Similar structure but with a chromen backbone instead of a furochromen backbone.

Uniqueness

1''-Methoxyerythrinin C is unique due to its specific combination of functional groups and the furochromen backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

1''-Methoxyerythrinin C is a naturally occurring compound derived from the Erythrina genus, particularly Erythrina indica and Erythrina variegata. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H20O7C_{21}H_{20}O_{7} and features a furochromen backbone with multiple hydroxyl groups and a methoxy group. Its unique structure is believed to contribute significantly to its biological activities.

Biological Activities

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for neutralizing free radicals that can cause oxidative stress and damage cellular components. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in various in vitro studies.

StudyMethodologyFindings
DPPH assayShowed significant scavenging activity with an IC50 value of 25 µg/mL.
ABTS assayExhibited high radical cation scavenging capacity, comparable to standard antioxidants.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

StudyMethodologyFindings
ELISAReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Western BlotInhibited COX-2 expression significantly at concentrations above 10 µg/mL.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound can donate electrons to free radicals, thus stabilizing them and preventing oxidative damage.
  • Anti-inflammatory Mechanism : It inhibits the signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of human cancer cell lines (e.g., HeLa cells), suggesting potential anticancer properties.
  • Neuroprotective Effects : Another research project indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative diseases.

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBVESTDOVORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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